molecular formula C22H19FN2O3S B11409271 7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11409271
M. Wt: 410.5 g/mol
InChI Key: SZEQYJIJDDKFIU-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, a hydroxy group, and a carbonitrile group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyridine core. This can be achieved through the reaction of a pyridine derivative with a thioamide under acidic or basic conditions.

    Introduction of the Ethoxyphenyl and Fluorophenyl Groups: The next step involves the introduction of the ethoxyphenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. These reactions are typically carried out using ethoxybenzene and fluorobenzene derivatives in the presence of a suitable catalyst.

    Hydroxylation and Carbonitrile Formation: The final steps involve the hydroxylation of the thiazolopyridine core and the introduction of the carbonitrile group. These reactions can be carried out using appropriate reagents such as hydroxylating agents and cyanide sources.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The ethoxyphenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonitrile group may yield an amine.

Scientific Research Applications

7-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: It may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE
  • 7-(4-ETHOXYPHENYL)-3-(4-CHLOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE

Uniqueness

The uniqueness of 7-(4-ETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific combination of functional groups and its potential biological activities. The presence of both ethoxyphenyl and fluorophenyl groups, along with the hydroxy and carbonitrile groups, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19FN2O3S/c1-2-28-17-9-3-14(4-10-17)18-11-20(26)25-21(19(18)12-24)29-13-22(25,27)15-5-7-16(23)8-6-15/h3-10,18,27H,2,11,13H2,1H3

InChI Key

SZEQYJIJDDKFIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O

Origin of Product

United States

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